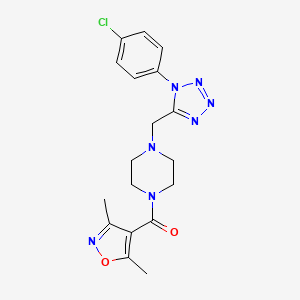
(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H20ClN7O2 and its molecular weight is 401.86. The purity is usually 95%.
BenchChem offers high-quality (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacophore Models
Studies have explored the molecular interactions of compounds with the CB1 cannabinoid receptor, focusing on the development of pharmacophore models to understand how these compounds bind to receptors. For instance, conformational analyses of cannabinoid receptor antagonists have helped develop models predicting the binding affinities of various compounds, aiding in the design of new therapeutic agents (Shim et al., 2002).
Antimicrobial and Anticancer Activities
Several studies have synthesized new derivatives with potential antimicrobial and anticancer activities. For example, novel 1,2,4-triazole derivatives have been evaluated for their effectiveness against various microorganisms, showing promising results in combating infections (Bektaş et al., 2007). Additionally, compounds with pyrazole derivatives have been investigated for their antimicrobial and anticancer properties, indicating their potential as therapeutic agents in treating cancer and infections (Hafez et al., 2016).
Synthesis and Biological Activity Studies
Research has also focused on synthesizing and studying the biological activities of various piperazin-1-yl)methanone derivatives. These compounds have been analyzed for their antimicrobial properties, with some demonstrating moderate to good activity against bacterial strains (Mhaske et al., 2014). Furthermore, the design and synthesis of substituted piperazin-1-yl)methanone conjugates have explored their apoptosis-inducing ability and tubulin polymerization inhibition, suggesting their application in cancer therapy (Manasa et al., 2020).
Antituberculosis Studies
Compounds similar to the query have been synthesized and evaluated for their antituberculosis and anticancer activities, highlighting the potential of these molecules in treating tuberculosis and cancer (Mallikarjuna et al., 2014).
Mecanismo De Acción
Target of action
Compounds with a tetrazole group, like (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, are often used as bioisosteres of carboxylic acids in drug design . They might interact with a variety of biological targets, including enzymes and receptors, depending on the specific structure of the compound.
Propiedades
IUPAC Name |
[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O2/c1-12-17(13(2)28-21-12)18(27)25-9-7-24(8-10-25)11-16-20-22-23-26(16)15-5-3-14(19)4-6-15/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXYNUYMTVCIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

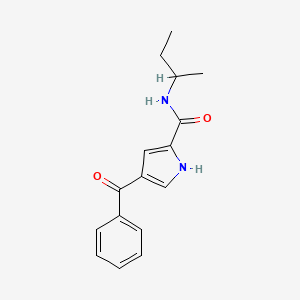
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2709101.png)

![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2709104.png)
![(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2709108.png)
![N-benzyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2709109.png)
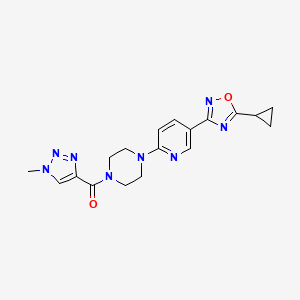
![3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2709113.png)
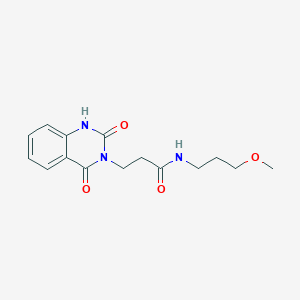
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2709117.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709118.png)
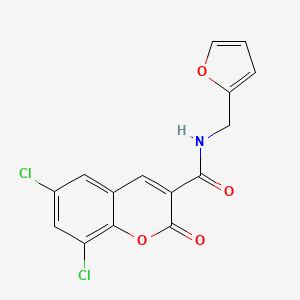
![3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2709120.png)
![2-(2-chlorobenzyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2709121.png)